Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate
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Overview
Description
Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the oxazole ring . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazole-4-methanol derivatives .
Scientific Research Applications
Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate:
Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate:
Uniqueness
Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its pyridyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 5-methyl-2-pyridin-4-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-11(14-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 |
InChI Key |
RMUHLNJRFGPBAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=NC=C2)C |
Origin of Product |
United States |
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